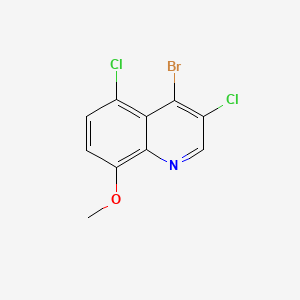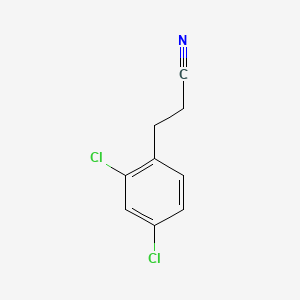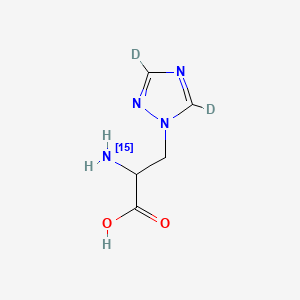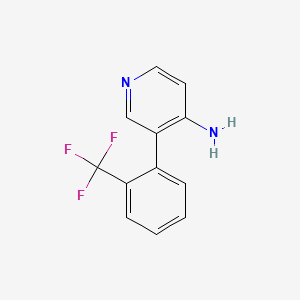
Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19BrN2O2 . It is also known by the synonyms 4-(4-Isopropoxycarbonyl)piperazino-1-bromobenzene and 1-Piperazinecarboxylic acid, 4-(4-bromophenyl)-, 1-methylethyl ester . This compound is used as a semi-flexible linker useful for PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of piperazine derivatives, such as Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate consists of a piperazine ring attached to a bromophenyl group and an isopropyl carboxylate group . The molecular weight of the compound is 327.22 .Physical And Chemical Properties Analysis
Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate has a molecular weight of 327.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Aplicaciones Científicas De Investigación
Drug Discovery
This compound is utilized in the field of drug discovery due to its piperazine moiety, which is a common structural motif in pharmaceuticals. The piperazine ring is known to positively modulate the pharmacokinetic properties of drug substances, making it a valuable component in the development of new medications .
Organic Synthesis
In organic chemistry, Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate serves as a versatile intermediate. It can be used to synthesize various biologically active compounds through reactions such as Mannich reactions, which are essential for creating complex molecules with potential therapeutic effects .
Pharmacology
The compound’s structural features make it significant in pharmacological research. Piperazine derivatives are explored for their potential in treating a wide range of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Neurological Disease Treatment
Research has indicated that piperazine derivatives could play a role in developing treatments for neurological diseases such as Parkinson’s and Alzheimer’s. The ability of the piperazine ring to act as a scaffold for pharmacophoric groups makes it a candidate for designing drugs targeting these conditions .
Antibacterial Activity
Some derivatives of the compound have shown promising antibacterial activity. This is particularly relevant in the search for new antibiotics, as the piperazine moiety can be a crucial element in the structure of these drugs .
Psychoactive Substance Analysis
Piperazine derivatives are also known for their psychoactive properties and are sometimes used illegally for recreational purposes. The compound can be used in forensic applications to understand the structure-activity relationship of these substances .
Propiedades
IUPAC Name |
propan-2-yl 4-(4-bromophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-11(2)19-14(18)17-9-7-16(8-10-17)13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFAJBOLDVLGRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681469 |
Source


|
| Record name | Propan-2-yl 4-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226808-58-7 |
Source


|
| Record name | Propan-2-yl 4-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

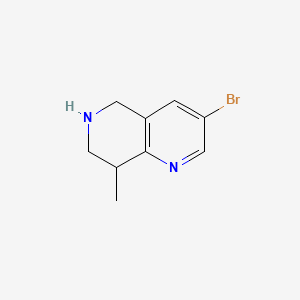
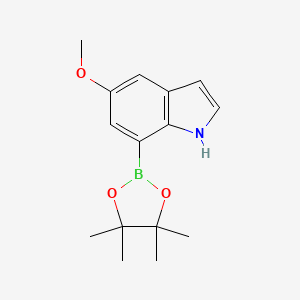
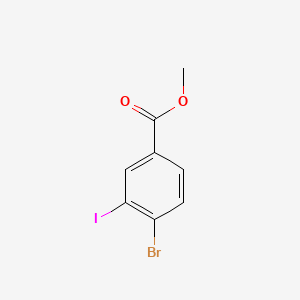
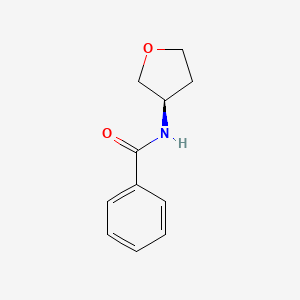
![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)


